乙二胺四乙酸-D16

描述

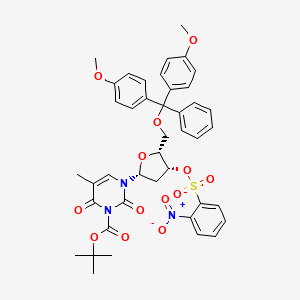

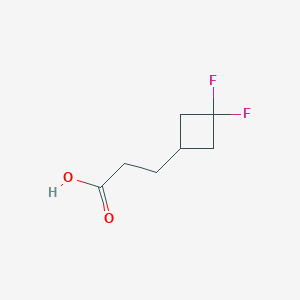

Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is a metal chelator . It binds to metal divalent and trivalent cations including calcium, showing activities of anticoagulant and anti-hypercalcemic . It’s also used as a chelator of divalent cations and inhibits enzymes such as metalloproteases that require divalent cations for activity .

Synthesis Analysis

EDTA was first described in 1935 by Ferdinand Münz, who prepared the compound from ethylenediamine and chloroacetic acid . Today, EDTA is mainly synthesized from ethylenediamine (1,2-diaminoethane), formaldehyde, and sodium cyanide . In a study, ethylenediaminetetraacetic acid-functionalized cellulose (Cell-EDTA) was obtained through the esterification of cellulose (Cell) with ethylenediaminetetraacetic dianhydride .Molecular Structure Analysis

The molecular formula of EDTA is C10H16N2O8 . The structure of EDTA can be viewed using Java or Javascript .Chemical Reactions Analysis

EDTA is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH . It is thus used to dissolve Fe- and Ca-containing scale as well as to deliver iron ions under conditions where its oxides are insoluble .Physical And Chemical Properties Analysis

EDTA is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It’s slightly soluble in cold water, insoluble in ethanol and general organic solvents . It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals .科学研究应用

环境影响分析EDTA 是一种常见的氨基多羧酸盐,用于各种工业和家庭产品中,以溶解或钝化金属离子。然而,其高极性和部分低降解性导致其在水生环境中大量存在,包括在饮用水中。已经进行研究以评估其在德国不同类型水中的污染水平,突出了与其广泛使用相关的环境问题 (Schmidt, Fleig, Sacher, & Brauch, 2004)。

生物降解性和替代品EDTA 及类似螯合剂在水生系统中的持久性引起了环境问题。研究已经探索了在农业、洗涤剂和废物处理等各个领域的应用的生物可降解替代品。由于 NTA、EDDS 和 IDS 的生物降解性和金属螯合能力,它们被认为是 EDTA 的有希望的替代品 (Pinto, Neto, & Soares, 2014)。

测定分析方法已经对用于测定 EDTA 的分析技术进行了综述,尤其是在环境样品中。这些技术包括色谱法、电化学法、分光光度法、滴定法和原子吸收法。了解这些技术对于监测和管理 EDTA 在天然水中的存在至关重要 (Sillanpää & Sihvonen, 1997)。

对生物过程的干扰EDTA 可以干扰生物过程,正如在牙科手术中使用的矿物三氧化聚合 (MTA) 中观察到的那样。EDTA 会破坏 MTA 的水化,影响其晶体结构和生物相容性,这对牙科应用非常重要 (Lee 等人,2007)。

水产养殖应用在水产养殖中,特别是在绿唇贻贝胚胎的发育中,EDTA 显示出了有益的作用。它显着改善了胚胎发育,表明它在培养过程中降低金属毒性和压力的作用 (Gale, Burritt, & Adams, 2016)。

遗传毒性和致突变作用EDTA 在植物研究中的应用已经得到研究,揭示了其对形态和细胞遗传特征的影响。例如,已经观察到其对大麦幼苗的遗传毒性和致突变作用,影响发芽率和生长参数 (Ilbas, Eroğlu, & Eroğlu, 2006)。

作用机制

Target of Action

Ethylenediaminetetraacetic Acid-D16, also known as Ethylenediaminetetraacetic acid, primarily targets metal ions, including divalent and trivalent cations such as calcium, magnesium, lead, and iron . It is a chelating agent, meaning it binds to these metal ions, forming stable, water-soluble complexes .

Mode of Action

The mode of action of Ethylenediaminetetraacetic Acid-D16 involves the formation of chelates with divalent and trivalent metals . A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron, and mercury . This interaction results in the sequestration of these metal ions, preventing them from participating in other chemical reactions .

Biochemical Pathways

Ethylenediaminetetraacetic Acid-D16 affects various biochemical pathways due to its ability to bind and sequester metal ions. For instance, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry . In the pulp and paper industry, it inhibits the ability of metal ions, especially Mn 2+, from catalyzing the disproportionation of hydrogen peroxide . In tissue culture, it’s used as a chelating agent that binds to calcium and prevents joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging .

Pharmacokinetics

It is known that the compound can be administered intravenously or intramuscularly . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Ethylenediaminetetraacetic Acid-D16’s action is the removal of certain metal ions from the body or from specific biochemical reactions. This can have various effects depending on the context. For instance, it can be used to treat conditions like lead poisoning and high calcium levels in the blood . It also decreases the metal ion-catalyzed oxidative damage to proteins, allowing maintenance of a reducing environment during protein purification .

Action Environment

The action of Ethylenediaminetetraacetic Acid-D16 can be influenced by various environmental factors. For instance, in phytoremediation, Ethylenediaminetetraacetic Acid-D16 is used to improve heavy metal mobility and bioavailability in soil . Its effects on soil properties essential to phytoremediation success and ecosystem health are still being studied .

安全和危害

EDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute inhalation toxicity - dusts and mists, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure) with target organs being the respiratory system . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

生化分析

Biochemical Properties

Ethylenediaminetetraacetic acid-D16 plays a crucial role in biochemical reactions by chelating metal ions such as calcium, magnesium, and iron. This chelation prevents metal ion-catalyzed oxidative damage to proteins and maintains a reducing environment during protein purification . Ethylenediaminetetraacetic acid-D16 interacts with enzymes and proteins that require metal ions as cofactors, inhibiting their activity by sequestering the metal ions. For example, it can inhibit metalloproteases by binding to the metal ions in their active sites .

Cellular Effects

Ethylenediaminetetraacetic acid-D16 affects various types of cells and cellular processes by chelating essential metal ions. This chelation can disrupt cell signaling pathways that depend on metal ions, such as calcium signaling . Additionally, ethylenediaminetetraacetic acid-D16 can influence gene expression and cellular metabolism by altering the availability of metal ions required for enzyme activity . For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression .

Molecular Mechanism

The molecular mechanism of ethylenediaminetetraacetic acid-D16 involves its ability to form stable complexes with metal ions. By binding to metal ions, ethylenediaminetetraacetic acid-D16 prevents these ions from participating in biochemical reactions . This chelation can inhibit enzyme activity by removing essential cofactors from the enzyme’s active site . Additionally, ethylenediaminetetraacetic acid-D16 can induce changes in gene expression by altering the availability of metal ions required for transcription factor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylenediaminetetraacetic acid-D16 can change over time due to its stability and degradation. Ethylenediaminetetraacetic acid-D16 is generally stable under standard laboratory conditions, but its chelating activity can decrease over time if it binds to metal ions present in the environment . Long-term exposure to ethylenediaminetetraacetic acid-D16 can lead to changes in cellular function, such as altered enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of ethylenediaminetetraacetic acid-D16 vary with different dosages in animal models. At low doses, ethylenediaminetetraacetic acid-D16 can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where the chelating activity of ethylenediaminetetraacetic acid-D16 becomes saturated at higher concentrations, leading to diminished efficacy .

Metabolic Pathways

Ethylenediaminetetraacetic acid-D16 is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions, altering metabolic flux and metabolite levels . For example, ethylenediaminetetraacetic acid-D16 can inhibit the activity of enzymes involved in the citric acid cycle by chelating metal ions required for their function . This inhibition can lead to changes in cellular energy metabolism and overall metabolic homeostasis .

Transport and Distribution

Ethylenediaminetetraacetic acid-D16 is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It can be taken up by cells via endocytosis or through specific metal ion transporters . Once inside the cell, ethylenediaminetetraacetic acid-D16 can localize to various cellular compartments, depending on the distribution of metal ions . Its accumulation in specific tissues can be influenced by the presence of metal ions and the expression of metal ion transporters .

Subcellular Localization

The subcellular localization of ethylenediaminetetraacetic acid-D16 is determined by its interactions with metal ions and binding proteins . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, ethylenediaminetetraacetic acid-D16 can localize to the mitochondria by binding to metal ions required for mitochondrial enzyme activity . This localization can affect its activity and function within the cell .

属性

IUPAC Name |

deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-PZVDDEMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)

![(2,5-Dioxopyrrolidin-1-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1433839.png)

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1433840.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)

![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)